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Introduction
Shotgun lipidomics is a powerful, high-throughput technique that enables the global analysis of

lipid species directly from a biological extract without prior chromatographic separation.[1][2]

This approach relies on the direct infusion of the lipid extract into a high-resolution mass

spectrometer, allowing for rapid profiling of the lipidome.[2] Accurate quantification of lipid

species is critical for understanding their roles in health and disease. The use of stable isotope-

labeled internal standards is paramount for correcting variations in sample preparation,

extraction efficiency, and instrument response.[3][4] This document provides a detailed

workflow and experimental protocols for the quantification of triacylglycerols (TAGs),

specifically focusing on the use of Trilaurin-d15 as an internal standard.

Trilaurin-d15 is a deuterated analog of trilaurin (TG 12:0/12:0/12:0) and serves as an ideal

internal standard for the quantification of its corresponding endogenous unlabeled form and

other TAG species.[5] Its chemical and physical properties are nearly identical to the analyte of

interest, but it has a distinct mass-to-charge ratio (m/z), allowing for precise differentiation and

quantification by mass spectrometry.

Experimental Workflow
The shotgun lipidomics workflow for the quantification of triacylglycerols using Trilaurin-d15
involves several key steps, from sample preparation to data analysis. The overall process is
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depicted in the diagram below.
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Shotgun lipidomics workflow using Trilaurin-d15.

Experimental Protocols
Sample Preparation and Lipid Extraction (Modified Bligh
& Dyer Method)
This protocol is suitable for various biological samples such as plasma, serum, and tissue

homogenates.

Materials:

Biological sample (e.g., 100 µL plasma or 10 mg tissue)

Trilaurin-d15 internal standard solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)

Chloroform (CHCl3)

Methanol (MeOH)

0.9% NaCl solution

Nitrogen gas stream
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Infusion solvent (e.g., methanol/chloroform/isopropanol 2:1:1, v/v/v with 7.5 mM ammonium

acetate)

Procedure:

Sample Aliquoting: Aliquot the desired amount of biological sample into a glass tube.

Internal Standard Spiking: Add a known amount of Trilaurin-d15 internal standard solution to

the sample. The amount should be optimized based on the expected concentration of

endogenous triacylglycerols.

Solvent Addition: Add 3 mL of a chloroform/methanol mixture (1:2, v/v) to the sample.

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell

lysis.

Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of

0.9% NaCl solution and vortex again for 30 seconds.

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the

aqueous and organic phases.

Organic Phase Collection: Carefully collect the lower organic phase (containing the lipids)

using a glass Pasteur pipette and transfer it to a new clean glass tube.

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Reconstitution: Reconstitute the dried lipid extract in a specific volume of infusion solvent

(e.g., 100 µL). The reconstituted sample is now ready for direct infusion into the mass

spectrometer.

Mass Spectrometry Analysis
The following are general parameters for a high-resolution mass spectrometer (e.g., Q-Exactive

Orbitrap). These parameters should be optimized for the specific instrument being used.

Instrumentation:
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High-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive Orbitrap) equipped

with a nano-electrospray ionization (nano-ESI) source.

Parameters:

Ionization Mode: Positive

Capillary Voltage: 1.2 kV

Capillary Temperature: 200°C

Sheath Gas Flow Rate: 0 (for nano-ESI)

MS1 Resolution: 70,000

Scan Range: m/z 300-1200

MS/MS (dd-MS2) Resolution: 17,500

Collision Energy: Stepped normalized collision energy (NCE) of 25, 30, 35

Data Presentation
The use of Trilaurin-d15 as an internal standard allows for accurate and precise quantification

of triacylglycerols. The performance of the method should be validated by assessing

parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy,

and precision. Below is a table summarizing representative quantitative performance data.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15143085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Result

Linearity Range 0.1 - 100 µM

Correlation Coefficient (r²) > 0.99

Limit of Detection (LOD) 0.05 µM

Limit of Quantification (LOQ) 0.1 µM

Accuracy (% Recovery) 90 - 110%

Precision (% RSD) < 15%

Note: This data is representative and should be established for each specific assay and matrix.

Data Analysis and Quantification
The quantification of endogenous triacylglycerols is performed by comparing the peak intensity

of the analyte to the peak intensity of the Trilaurin-d15 internal standard.
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Data analysis workflow for shotgun lipidomics.

Procedure:
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Data Extraction: Extract the ion chromatograms for the specific m/z of the target

triacylglycerol and Trilaurin-d15.

Peak Integration: Integrate the area under the curve for each peak.

Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak

area of Trilaurin-d15.

Concentration Determination: Determine the concentration of the endogenous lipid using a

calibration curve generated with known concentrations of the analyte and a fixed

concentration of the internal standard.

Conclusion
This application note provides a comprehensive shotgun lipidomics workflow utilizing Trilaurin-
d15 as an internal standard for the accurate quantification of triacylglycerols. The detailed

protocols for sample preparation, mass spectrometry analysis, and data processing offer a

robust framework for researchers in various fields, including drug development and clinical

research. The direct infusion approach significantly increases sample throughput, making it

ideal for large-scale lipidomic studies. The use of a stable isotope-labeled internal standard

ensures high-quality, reliable quantitative data, which is essential for drawing meaningful

biological conclusions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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